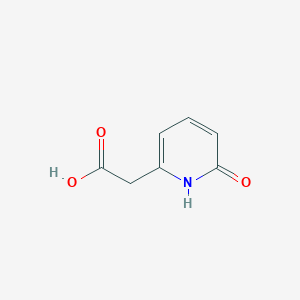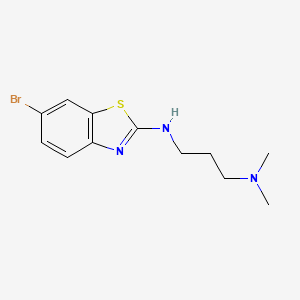
5-甲基噻唑-4-羧酸甲酯
概述
描述
“Methyl 5-methylthiazole-4-carboxylate” is a chemical compound with the empirical formula C6H7NO2S . It has a molecular weight of 157.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methylthiazole-4-carboxylate” is represented by the SMILES stringCOC(=O)c1ncsc1C . The InChI representation is 1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-methylthiazole-4-carboxylate” are not available, related compounds such as 5-methyl thiazole undergo alkylation with n-butyl bromide followed by anion exchange of Br- for BF4- to give mobile, room-temperature ionic liquids .Physical And Chemical Properties Analysis
“Methyl 5-methylthiazole-4-carboxylate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用
合成和生物学评估
5-甲基噻唑-4-羧酸甲酯衍生物已被合成并对其生物活性进行了评估。例如,合成了 2-((2-氯苯基)(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)甲基)-4-甲基噻唑-5-羧酸衍生物,发现它们表现出良好的体内抗血栓活性(Babu 等,2016)。类似地,对 2-氨基-4-甲基噻唑-5-羧酸乙酯衍生物进行了修饰、合成,并显示出对各种细菌和真菌菌株的抗菌活性(Desai、Bhatt 和 Joshi,2019)。
制备和表征生物活性
源自 4-甲基噻唑-5-碳酰肼的二茂铁-噻唑酰腙的制备和表征显示出对金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌具有显着的活性(Zhang,2008)。这些发现表明在抗菌疗法中的潜在应用。
合成用于工业应用
5-甲基噻唑-4-羧酸甲酯已用于合成 4-甲基-5-甲酰噻唑,这是合成头孢地伦匹酯的关键中间体。该合成过程以操作简便、反应条件温和、收率高而著称,表明具有工业应用潜力(Wei-ke,2009)。
在荧光探针中的应用
2-(4-(丙烯酰氧基)-3-甲酰苯基)-4-甲基噻唑-5-羧酸乙酯已被开发为比色和比率荧光探针,用于检测活细胞中的生物硫醇。由于其快速、灵敏和选择性的检测能力,该探针在分析化学和诊断学中显示出很高的潜力(Wang 等,2017)。
缓蚀
噻唑-4-羧酸盐已对其在 HCl 中抑制低碳钢腐蚀的性能进行了评估。研究结果表明在最佳浓度下具有有效的抑制作用,表明在材料科学和工程领域具有潜在应用(El aoufir 等,2020)。
安全和危害
“Methyl 5-methylthiazole-4-carboxylate” may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .
未来方向
作用机制
Target of Action
Methyl 5-methylthiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes in the biological system . For instance, they may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways . They can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
Methyl 5-methylthiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. Additionally, Methyl 5-methylthiazole-4-carboxylate can form complexes with metal ions, which may further influence its biochemical activity.
Cellular Effects
Methyl 5-methylthiazole-4-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Methyl 5-methylthiazole-4-carboxylate can induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-methylthiazole-4-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, Methyl 5-methylthiazole-4-carboxylate can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-methylthiazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 5-methylthiazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of Methyl 5-methylthiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity. It is important to carefully determine the optimal dosage to minimize toxicity while maximizing therapeutic efficacy.
Metabolic Pathways
Methyl 5-methylthiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of Methyl 5-methylthiazole-4-carboxylate is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Methyl 5-methylthiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, Methyl 5-methylthiazole-4-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
Methyl 5-methylthiazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 5-methylthiazole-4-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
methyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBALRFBPEJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653308 | |
| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68751-05-3 | |
| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-methylthiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)


![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)

![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![N1-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1387683.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)

![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)


